2-(4-(2,4-dimethylbenzyl)piperazin-1-yl)-4,6-dimethylnicotinonitrile
Overview
Description
2-(4-(2,4-dimethylbenzyl)piperazin-1-yl)-4,6-dimethylnicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dimethylbenzyl group and a nicotinonitrile moiety substituted with two methyl groups at positions 4 and 6
Scientific Research Applications
2-(4-(2,4-dimethylbenzyl)piperazin-1-yl)-4,6-dimethylnicotinonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with various biological targets. It may serve as a lead compound for the development of new drugs.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: Researchers investigate the compound’s effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a precursor in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,4-dimethylbenzyl)piperazin-1-yl)-4,6-dimethylnicotinonitrile typically involves a multi-step process. One common synthetic route starts with the preparation of the piperazine derivative. This involves the reaction of 2,4-dimethylbenzyl chloride with piperazine under basic conditions to yield 4-(2,4-dimethylbenzyl)piperazine. The next step involves the introduction of the nicotinonitrile moiety. This can be achieved by reacting 4,6-dimethylnicotinonitrile with the previously synthesized piperazine derivative under appropriate conditions, such as in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2,4-dimethylbenzyl)piperazin-1-yl)-4,6-dimethylnicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group, potentially converting it to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.
Mechanism of Action
The mechanism of action of 2-(4-(2,4-dimethylbenzyl)piperazin-1-yl)-4,6-dimethylnicotinonitrile depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific targets of interest.
Comparison with Similar Compounds
Similar Compounds
2-(4-(2,4-dimethylbenzyl)piperazin-1-yl)-4,6-dimethylnicotinonitrile: can be compared with other nicotinonitrile derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the piperazine and nicotinonitrile moieties, along with the specific methyl substitutions, may confer unique properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4/c1-15-5-6-19(16(2)11-15)14-24-7-9-25(10-8-24)21-20(13-22)17(3)12-18(4)23-21/h5-6,11-12H,7-10,14H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDXFARGTNEOOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)C3=C(C(=CC(=N3)C)C)C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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